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Compound Name: OICR-41103
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure and interaction of the
chemical probe OICR-41103 with its target, the DDB1- and CUL4-Associated Factor 1
(DCAF1). DCAF1 is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex,
playing a significant role in protein homeostasis, and is implicated in various diseases,
including cancer and viral infections.[1][2] OICR-41103 is a potent and selective small molecule
probe that binds to the WD40 domain of DCAF1, offering a valuable tool for studying DCAF1
function and for the development of novel therapeutics, such as PROTACs (Proteolysis
Targeting Chimeras).[1][2]

Structural and Functional Overview of the OICR-
41103 DCAF1 Complex

OICR-41103 was developed from a previously identified DCAF1 ligand, OICR-8268, through
structural modifications that significantly enhanced its binding affinity and cellular activity.[1][2]
The probe binds with high potency to the central pocket of the WD40 repeat (WDR) domain of
DCAF1.[1][2] This interaction is critical as the DCAF1 WDR domain serves as a platform for
substrate recruitment to the CRL4 and EDVP E3 ubiquitin ligase complexes, which mediate the
ubiquitination and subsequent proteasomal degradation of target proteins.[1][3]

The co-crystal structure of the OICR-41103-DCAF1 complex has been resolved to 1.7 A (PDB
ID: 9D4E), revealing the precise binding mode of the ligand.[1][4] OICR-41103 extends into the
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central pore of the WDR domain, establishing extensive interactions with the surrounding
residues and water molecules.[4] This binding mode effectively displaces the lentiviral Vpr
protein, which hijacks the DCAF1-CRL4 machinery to degrade host antiviral factors,
highlighting the therapeutic potential of OICR-41103 in HIV treatment.[1][2]

The CRL4-DCAF1 Ubiquitination Pathway

The CRL4-DCAF1 E3 ubiquitin ligase complex is a key player in the ubiquitin-proteasome
system. The pathway is initiated by the recognition and binding of a substrate protein to the
WDR domain of DCAF1. This event brings the substrate into proximity with the E2 ubiquitin-
conjugating enzyme, facilitating the transfer of ubiquitin to the substrate. Repeated cycles of
ubiquitination lead to the formation of a polyubiquitin chain, which marks the substrate for
degradation by the 26S proteasome.
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Diagram 1: The CRL4-DCAF1 ubiquitination pathway and the inhibitory action of OICR-41103.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of OICR-41103 and
its negative control, OICR-41103N, with the DCAF1 WD40 domain.
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ble 1: Biophvsical and Biochemical Bindi

Compound Assay Type Parameter Value Reference
OICR-41103 SPR K D_ ~1 nM [4]
OICR-41103N SPR K D_ >10 uM [4]
OICR-41103 HTRF IC_50_ 54 + 10 nM [1]
OICR-41103N HTRF IC_50_ ~9.7 uM [1]

Table 2: Cellular Target EngagementData

Compound Assay Type Cell Line Parameter Value Reference
OICR-41103 CETSA NCI-H460 EC_50_ 167 nM [5]
OICR-41103  NanoBRET HEK293T IC_50_ 130 nM [5]
OICR-

NanoBRET HEK293T IC_50_ >4.7 UM [5]
41103N

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the
OICR-41103 DCAF1 complex.

Protein Expression and Purification for Crystallography

Objective: To produce and purify the DCAF1 WD40 domain for co-crystallization with OICR-
41103.

Workflow:
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Diagram 2: Workflow for the expression and purification of the DCAF1 WD40 domain.
Protocol:

e Cloning and Baculovirus Production: The human DCAF1 gene fragment encoding the WD40
domain (residues 1077-1390) is cloned into a baculovirus transfer vector with an N-terminal
His6-tag. The construct is then used to generate a high-titer baculovirus stock in Spodoptera
frugiperda (Sf9) insect cells.
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e Protein Expression: Sf9 cells are infected with the DCAF1-WD40 baculovirus and incubated
for 48-72 hours to allow for protein expression.

e Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer (e.g.,
50 mM Tris-HCI pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease
inhibitors). The cells are lysed by sonication, and the lysate is clarified by centrifugation.

 Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The
column is washed with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-
specifically bound proteins. The His6-tagged DCAF1-WD40 is then eluted with an elution
buffer containing a high concentration of imidazole (e.g., 250-500 mM).

e Size Exclusion Chromatography: The eluted protein is further purified by size exclusion
chromatography (SEC) using a column equilibrated with a suitable buffer (e.g., 20 mM
HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to remove aggregates and other impurities.

o Concentration and Storage: The purified protein is concentrated to a suitable concentration
for crystallization (e.g., 10-20 mg/mL) and stored at -80°C.

Co-crystallization and Structure Determination

Objective: To obtain co-crystals of the DCAF1 WD40 domain in complex with OICR-41103 and
solve the three-dimensional structure.

Protocol:

o Complex Formation: Purified DCAF1-WDA4O0 is incubated with a molar excess of OICR-41103
(typically 2-5 fold) for a minimum of 1 hour on ice.

o Crystallization Screening: The protein-ligand complex is subjected to high-throughput
crystallization screening using various commercial and in-house screens. The sitting-drop
vapor diffusion method is commonly employed, where a small volume of the complex is
mixed with an equal volume of the reservoir solution and equilibrated against a larger volume
of the reservoir solution.

o Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration,
pH, and additives to obtain diffraction-quality crystals.
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» Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray
diffraction data are collected at a synchrotron source.

 Structure Solution and Refinement: The structure is solved by molecular replacement using a
known structure of a homologous protein as a search model. The model is then refined
against the diffraction data, and the ligand is built into the electron density map. The final
structure is validated for its geometric and stereochemical quality.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of OICR-41103 to the DCAF1 WD40
domain.

Protocol:

o Immobilization: Purified DCAF1-WD40 is immobilized on a sensor chip (e.g., a CM5 chip) via
amine coupling or using a His-capture kit. A reference flow cell is prepared in the same way
but without the protein to subtract non-specific binding.

e Binding Analysis: A series of concentrations of OICR-41103 in running buffer (e.g., HBS-
EP+) are injected over the sensor surface. The association and dissociation of the
compound are monitored in real-time by measuring the change in the refractive index at the
sensor surface, which is proportional to the change in mass.

o Data Analysis: The resulting sensorgrams are corrected for non-specific binding by
subtracting the signal from the reference flow cell. The corrected data are then fitted to a
suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate
constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant
(KD).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of OICR-41103 with DCAF1 in a cellular context.

Workflow:
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Diagram 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

o Cell Culture and Treatment: NCI-H460 cells are cultured to ~80% confluency. The cells are
then treated with various concentrations of OICR-41103 or a vehicle control (DMSO) and
incubated for a specific period (e.g., 1-2 hours).
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o Heat Treatment: The treated cells are aliquoted and heated at a range of temperatures for a
short duration (e.g., 3 minutes).

o Cell Lysis and Fractionation: The cells are lysed by freeze-thaw cycles or with a suitable lysis
buffer. The lysates are then centrifuged at high speed to separate the soluble protein fraction
from the precipitated protein aggregates.

o Protein Quantification and Western Blotting: The supernatant (soluble fraction) is collected,
and the protein concentration is determined. Equal amounts of protein are then analyzed by
SDS-PAGE and Western blotting using an antibody specific for DCAFL1.

o Data Analysis: The band intensities for DCAF1 at each temperature are quantified. The data
are normalized to the intensity at the lowest temperature. A melting curve is generated by
plotting the normalized intensity against the temperature. The shift in the melting temperature
in the presence of OICR-41103 indicates target engagement. The EC50 value is determined
by plotting the amount of stabilized protein at a specific temperature against the compound
concentration.[5]

NanoBRET Target Engagement Assay

Objective: To quantify the intracellular binding of OICR-41103 to DCAFL1 in live cells.
Protocol:

o Cell Transfection: HEK293T cells are transiently transfected with a vector encoding DCAF1-
WDA40 fused to NanoLuc® luciferase.

o Cell Plating and Compound Treatment: The transfected cells are plated in a white, opaque
96-well plate. The cells are then treated with a NanoBRET™ tracer that binds to DCAF1 and
a serial dilution of OICR-41103 or a vehicle control.

o Substrate Addition and Signal Detection: After an incubation period to allow for binding
equilibrium, a NanoBRET™ substrate is added to the wells. The bioluminescence resonance
energy transfer (BRET) signal is measured using a plate reader capable of detecting both
the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
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o Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor
emission. The data are then plotted as the BRET ratio versus the compound concentration,
and the IC50 value is determined by fitting the data to a dose-response curve.[5]

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay

Objective: To measure the displacement of the viral protein Vpr from the DCAF1 WD40 domain
by OICR-41103.

Protocol:

+ Reagent Preparation: Purified His-tagged DCAF1-WD40, GST-tagged Vpr, and HTRF
detection reagents (e.g., anti-His-Eu3+ cryptate and anti-GST-d2) are prepared in an
appropriate assay buffer.

e Assay Setup: The assay is performed in a low-volume 384-well plate. DCAF1-WD40 and Vpr
are incubated with a serial dilution of OICR-41103.

o Detection: The HTRF detection reagents are added to the wells, and the plate is incubated to
allow for the binding of the antibodies to their respective tags.

» Signal Measurement: The time-resolved fluorescence signal is measured at two wavelengths
(the emission of the donor and the acceptor).

» Data Analysis: The HTRF ratio is calculated, and the data are plotted as the HTRF ratio
versus the compound concentration. The IC50 value for the displacement of Vpr is
determined by fitting the data to a competitive binding model.[1]

Conclusion

OICR-41103 is a highly potent and selective chemical probe for the DCAF1 WD40 domain. Its
well-characterized binding mode and demonstrated cellular activity make it an invaluable tool
for elucidating the complex biology of the CRL4-DCAF1 E3 ubiquitin ligase. The detailed
structural and functional data, along with the comprehensive experimental protocols provided in
this guide, will aid researchers in utilizing OICR-41103 to further explore the roles of DCAFL1 in
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health and disease and to accelerate the development of novel therapeutic strategies targeting
this important protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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